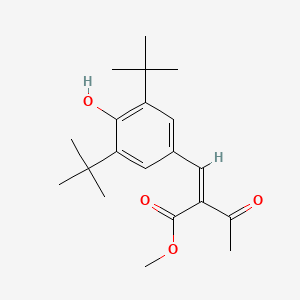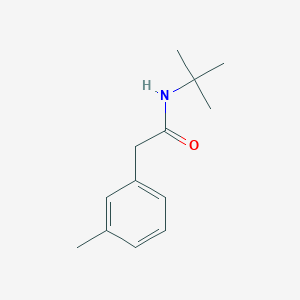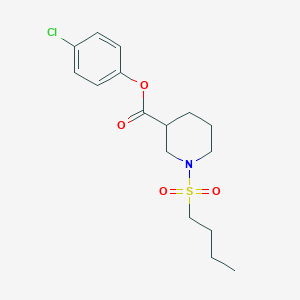![molecular formula C18H17N3O4 B5493581 N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5493581.png)
N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea, also known as MACHU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MACHU is a derivative of the natural compound coumarin, which is found in many plants and has been used for medicinal purposes for centuries.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth, Alzheimer's disease, and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells, the inhibition of amyloid-beta plaque formation in Alzheimer's disease, and the inhibition of inflammatory cytokine production in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea. One area of interest is in the development of N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea derivatives that have improved efficacy and specificity for various therapeutic targets. Another area of interest is in the development of new methods for synthesizing N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea and its effects on various cellular pathways.
Synthesemethoden
N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea can be synthesized through a multi-step process that involves the reaction of coumarin with various reagents. One commonly used method is to react coumarin with methylamine to form 4-(methylamino)coumarin, which is then reacted with 2-methoxyaniline and isocyanate to form N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been studied for its potential therapeutic applications in various areas, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, N-(2-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-19-15-11-7-3-5-9-13(11)25-17(22)16(15)21-18(23)20-12-8-4-6-10-14(12)24-2/h3-10,19H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMDSOQVQOUFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[3-(2-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5493499.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493508.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493511.png)
![5-[1-(2-chloro-4-methylphenyl)-1H-imidazol-2-yl]-2-(2-methoxyethyl)pyrimidine](/img/structure/B5493515.png)
![N-(2,4-difluorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5493518.png)

![N-ethyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5493525.png)
![5-imino-2-isobutyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493533.png)
![2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493542.png)
![2,6-dimethyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5493551.png)
![N-cycloheptyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493569.png)
![N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)
